B1194911 ABT-767

ABT-767

Cat. No.: B1194911
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ABT-767 is a potent, orally bioavailable, and competitive inhibitor of the poly (ADP-ribose) polymerase enzymes PARP-1 (Ki = 0.47 nM) and PARP-2 (Ki = 0.85 nM) . This compound has demonstrated significant anti-tumor activity as a monotherapy in preclinical and clinical research, particularly in models with deficiencies in DNA repair mechanisms . Its primary research value lies in studying homologous recombination deficiency (HRD), as malignancies with HRD—such as those with BRCA1 or BRCA2 mutations—are more dependent on PARP for DNA repair and thus more sensitive to PARP inhibition . In a Phase 1 study involving patients with advanced solid tumors and BRCA1/2 mutations or high-grade serous ovarian, fallopian tube, or primary peritoneal cancer, this compound showed an acceptable safety profile and antitumor efficacy . The recommended phase 2 dose (RP2D) was established at 400 mg twice daily (BID) . The pharmacokinetic profile of this compound is characterized by dose-proportional exposure up to 500 mg BID and a short half-life of approximately 2 hours . Population pharmacokinetic analyses indicate that dosage adjustments based on body size, age, or mild renal impairment are not necessary, simplifying its application in research settings . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABT767;  ABT 767;  ABT-767

Origin of Product

United States

Scientific Research Applications

Treatment of Advanced Solid Tumors

ABT-767 has been evaluated in multiple clinical trials focusing on patients with advanced solid tumors, particularly those with BRCA1/2 mutations. A notable Phase 1 study assessed its safety, tolerability, pharmacokinetics, and efficacy in patients with high-grade serous ovarian cancer, fallopian tube cancer, and primary peritoneal cancer.

  • Study Design : The study involved a dose-escalation approach where patients received this compound orally until disease progression or unacceptable toxicity occurred. Doses ranged from 20 mg once daily to 500 mg twice daily.
  • Results : The recommended Phase 2 dose was established at 400 mg twice daily. The objective response rate was 21% among evaluable patients, with a higher response rate observed in those with BRCA mutations and homologous recombination deficiency .

Combination Therapies

This compound is being explored in combination with other chemotherapeutic agents to enhance treatment outcomes. Preclinical studies suggest that it may increase the sensitivity of tumor cells to traditional chemotherapeutics, potentially leading to improved efficacy and reduced resistance .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it demonstrates dose-proportional absorption up to the maximum tested dose of 500 mg twice daily. The half-life of the drug is approximately 2 hours, and food intake does not significantly affect its bioavailability .

Safety Profile

In clinical trials, this compound exhibited a manageable safety profile. Common adverse events included nausea, fatigue, decreased appetite, and anemia. Notably, anemia showed a dose-dependent increase, which is critical for monitoring during treatment .

Case Study: Efficacy in Ovarian Cancer

A cohort of patients with ovarian cancer demonstrated a median progression-free survival of 6.7 months for those with homologous recombination deficiency compared to 1.8 months for those without. This highlights the potential of this compound as a targeted therapy for specific patient populations .

Parameter Value
Recommended Phase 2 Dose400 mg BID
Objective Response Rate21% (overall), 30% (ovarian)
Median Progression-Free SurvivalHRD Positive: 6.7 months
HRD Negative: 1.8 months

Comparison with Similar Compounds

Research Findings and Implications

Table 2: this compound Efficacy by Biomarker Subgroup

Subgroup ORR (RECIST 1.1/CA-125) Median PFS (Months)
HRD-positive ovarian 47% (16/34) 6.7
HRD-negative ovarian 0% (0/26) 1.8
Platinum-sensitive 54% (14/26) Not reported
Platinum-resistant 8% (2/24) Not reported

Key Observations

  • HRD-positive, platinum-sensitive patients derived the greatest benefit, supporting biomarker-guided therapy .
  • Anemia was dose-limiting, requiring dose reductions in 31.2% of patients .

Unanswered Questions

    Preparation Methods

    Vilsmeier-Haack Cyclization for Pyridinone Scaffolds

    The one-pot synthesis of 1,3-disubstituted pyridin-2(1H)-ones under Vilsmeier conditions (DMF/POCl₃) provides a template for constructing PARP inhibitor cores:

    Reaction Parameters

    ComponentRole in Synthesis
    α-Hydroxyketene S,S-acetalsNucleophilic carbonyl precursors
    POCl₃Cyclodehydration agent
    DMFCarbonyl activation

    This method achieves 65-78% yields for electron-deficient systems, with regioselectivity controlled by substituent electronic effects. For this compound, analogous conditions could facilitate:

    • Formation of the bicyclic core via tandem cyclization

    • Introduction of fluorinated substituents through electrophilic aromatic substitution

    • Late-stage amidation for side chain installation

    Halogenation Strategies for Heteroaromatic Systems

    Synthetic routes to methyl 1-methyl-2,4-dibromo-5-imidazolecarboxylate demonstrate precision halogenation techniques applicable to PARP inhibitor synthesis:

    Key Halogenation Steps

    • Regioselective bromination using PBr₃/HBr at 0°C (82% yield)

    • Protection-deprotection sequences for carboxylate groups

    • Fractional sublimation (150°C, 0.1 mmHg) to isolate intermediates

    Applied to this compound, such methods could enable:

    • Selective fluorination via Balz-Schiemann reactions

    • Bromine-assisted coupling reactions for side chain introduction

    • Crystallization-driven purification of chiral intermediates

    Process Chemistry Considerations for this compound

    Scale-Up Challenges

    Phase 1 trial data reveal critical quality attributes influencing manufacturing:

    ParameterClinical CorrelationProcess Implications
    Dose proportionalityLinear PK from 20–500 mg BIDHigh-purity API (>99.5%)
    Tₘₐₓ = 1.5–2.0 hRapid absorptionPolymorph control (Form I/II)
    10% renal excretionHydrophilic metabolite profileChiral resolution requirements

    These constraints necessitate:

    • Flow chemistry for exothermic cyclization steps

    • Cryogenic milling to ensure particle size distribution (D90 <50 μm)

    • In-line PAT (Process Analytical Technology) for real-time purity monitoring

    Degradation Pathways and Stabilization

    Accelerated stability studies (40°C/75% RH) of related PARP inhibitors inform this compound formulation strategies:

    Primary Degradation Routes

    • Hydrolytic cleavage of amide bonds (pH-dependent)

    • Oxidative dimerization at electron-rich aromatics

    • Photolytic isomerization of fluorinated groups

    Stabilization approaches may include:

    • Lyophilized dosage forms with buffered mannitol (pH 4.5)

    • Oxygen-scavenging packaging with argon backfilling

    • Light-resistant polymer coatings (HPMC-E5/Lactose)

    Analytical Characterization Benchmarks

    Phase 1 trial protocols establish quality control requirements:

    Critical Quality Tests

    • HPLC-UV purity : ≥99.0% (210 nm, C18 column)

    • Chiral SFC : ≥99.9% enantiomeric excess

    • Elemental analysis : C ±0.3%, H ±0.1%, N ±0.2%

    • Residual solvents : <ICH Q3C Class 2 limits

    Dissolution testing (900 mL 0.1N HCl, paddle@50 rpm) should achieve ≥80% release in 30 minutes, correlating with observed Tₘₐₓ values .

    Q & A

    Q. What is the pharmacological mechanism of ABT-767, and how does it target homologous recombination deficiency (HRD) in cancer cells?

    this compound is an oral, competitive inhibitor of PARP-1 and PARP-2 enzymes, which are critical for DNA single-strand break repair. By inhibiting PARP, this compound induces synthetic lethality in tumors with pre-existing HRD (e.g., BRCA1/2 mutations), leading to accumulated DNA damage and apoptosis. Preclinical studies highlight its selectivity for HRD-positive cells, though clinical validation in phase 1 trials showed efficacy even in some HRD-positive patients without BRCA mutations .

    Q. How was the recommended phase 2 dose (RP2D) of this compound determined in clinical trials?

    The RP2D (400 mg BID) was established through a dose-escalation protocol (20–500 mg BID) in a phase 1 trial (N=93). Dose-limiting toxicities (DLTs) included grade 3/4 anemia (20% of patients) and fatigue. Pharmacokinetic (PK) analysis confirmed dose proportionality up to 500 mg BID, with a half-life of ~2 hours. No food effects on bioavailability were observed, supporting BID dosing without dietary restrictions .

    Q. What patient populations were prioritized in this compound trials, and why?

    The phase 1 trial focused on BRCA1/2-mutated or high-grade serous ovarian, fallopian tube, or primary peritoneal cancer patients (86% ovarian cancer, 45% BRCA1/2 mutations). These populations were selected due to their high HRD prevalence, which theoretically maximizes PARP inhibitor sensitivity. Platinum-sensitive patients were also prioritized, as platinum sensitivity correlates with HRD and PARP inhibitor response .

    Advanced Research Questions

    Q. How do biomarkers like BRCA mutation status and HRD scores predict this compound efficacy, and what methodological challenges arise in their assessment?

    BRCA1/2 mutations and HRD positivity (assessed via genomic scarring assays) were strongly correlated with objective response rates (ORR: 47% in HRD+/BRCA+ vs. 0% in HRD−). However, 25% of HRD+ patients without BRCA mutations also responded, suggesting alternative HRD mechanisms. Methodological challenges include:

    • Standardizing HRD scoring thresholds across assays.
    • Addressing tumor heterogeneity in biopsy samples.
    • Distinguishing between germline and somatic BRCA mutations .
    BiomarkerResponse Rate (RECIST 1.1/CA-125)Median PFS (Months)
    HRD+/BRCA+47% (16/34)6.7
    HRD+/BRCA−25% (2/8)5.1
    HRD−0% (0/18)1.8
    Data adapted from phase 1 trial subgroup analysis

    Q. How can contradictions in survival outcomes (e.g., PFS in HRD− subgroups) be reconciled, and what statistical approaches address this?

    In HRD− patients, median PFS was 1.8 months, yet two HRD−/BRCA− patients showed partial responses. This paradox may arise from:

    • Sample size limitations : Small HRD− subgroups (N=18) reduce statistical power.
    • Temporal HRD evolution : Post-platinum therapy may induce BRCA reversion mutations, altering HRD status.
    • Multivariate analysis : Adjusting for platinum sensitivity and prior therapies identified BRCA status (p<0.05) and platinum sensitivity (p<0.01) as independent predictors, but HRD lost significance in some models, highlighting confounding variables .

    Q. What experimental designs are recommended to optimize this compound combination therapies while mitigating toxicity?

    Preclinical models suggest synergies with DNA-damaging agents (e.g., platinum chemotherapeutics) or immune checkpoint inhibitors. However, phase 1 data showed dose-dependent anemia (35% grade 3/4), necessitating:

    • Sequential dosing : Administering this compound post-chemotherapy to reduce myelosuppression overlap.
    • Biomarker stratification : Restricting combinations to HRD+ populations to enhance therapeutic index.
    • PK/PD monitoring : Leveraging this compound’s short half-life (2 hours) for intermittent dosing schedules .

    Methodological Considerations

    Q. How should researchers design trials to address this compound resistance mechanisms, such as BRCA reversion mutations?

    • Longitudinal sampling : Collect serial tumor biopsies/liquid biopsies to track BRCA/HRD status dynamically.
    • Functional assays : Use patient-derived organoids to test PARP inhibitor sensitivity post-resistance.
    • Exploratory endpoints : Include metrics like "time to BRCA reversion" alongside traditional PFS/OS .

    Q. What statistical methods are most robust for analyzing dose-response relationships in early-phase this compound trials?

    • Bayesian hierarchical models : Account for heterogeneity in dose cohorts (e.g., varying BRCA/HRD prevalence).
    • Exposure-response analysis : Correlate PK parameters (AUC, Cmax) with efficacy/toxicities, adjusting for covariates like renal function.
    • Frailty models : Address non-proportional hazards in PFS due to censoring from dose reductions .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.